molecular formula C7H9ClN2 B13601621 2-(4-Chloro-pyridin-2-YL)-ethylamine CAS No. 1060809-10-0

2-(4-Chloro-pyridin-2-YL)-ethylamine

Cat. No.: B13601621
CAS No.: 1060809-10-0
M. Wt: 156.61 g/mol
InChI Key: ZIWCQVNBMKXMTF-UHFFFAOYSA-N
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Description

2-(4-Chloro-pyridin-2-YL)-ethylamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-pyridin-2-YL)-ethylamine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with ethylamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-pyridin-2-YL)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-Chloro-pyridin-2-YL)-ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-pyridin-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-pyridin-2-YL)-ethylamine
  • 2-(4-Fluoro-pyridin-2-YL)-ethylamine
  • 2-(4-Methoxy-pyridin-2-YL)-ethylamine

Uniqueness

2-(4-Chloro-pyridin-2-YL)-ethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs with different substituents.

Properties

CAS No.

1060809-10-0

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2

InChI Key

ZIWCQVNBMKXMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)CCN

Origin of Product

United States

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